molecular formula C13H13NO3 B11873510 2-((7,8-Dimethylquinolin-4-yl)oxy)acetic acid

2-((7,8-Dimethylquinolin-4-yl)oxy)acetic acid

Cat. No.: B11873510
M. Wt: 231.25 g/mol
InChI Key: HXMYNFBWBOEAOY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-((7,8-Dimethylquinolin-4-yl)oxy)acetic acid typically involves the Suzuki–Miyaura coupling reaction, which is a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction . This reaction is favored due to its mild and functional group-tolerant conditions, as well as the stability and environmental friendliness of the organoboron reagents used .

Industrial Production Methods

Industrial production methods for this compound are not extensively documented, but they likely follow similar synthetic routes as those used in laboratory settings, with optimizations for scale, cost, and efficiency.

Chemical Reactions Analysis

Types of Reactions

2-((7,8-Dimethylquinolin-4-yl)oxy)acetic acid can undergo various types of chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents.

    Substitution: This reaction involves the replacement of one functional group with another, often using nucleophiles or electrophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).

    Substitution: Common reagents include halides (e.g., NaCl, KBr) and nucleophiles (e.g., NH3, OH-).

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoline derivatives, while reduction may produce more saturated compounds.

Scientific Research Applications

2-((7,8-Dimethylquinolin-4-yl)oxy)acetic acid has a wide range of scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, such as antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic effects and as a precursor for drug development.

    Industry: Utilized in the production of various chemical products and materials.

Mechanism of Action

The mechanism of action of 2-((7,8-Dimethylquinolin-4-yl)oxy)acetic acid involves its interaction with specific molecular targets and pathways. The quinoline scaffold is known for its diverse biological activities, including inhibition of enzymes and modulation of receptor activities . The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    Quinoline: A heterocyclic aromatic organic compound with a similar structure.

    Coumarin: A fragrant organic chemical compound in the benzopyrone chemical class.

    Furoquinolone: A derivative of quinolone with additional heterocyclic rings.

Uniqueness

2-((7,8-Dimethylquinolin-4-yl)oxy)acetic acid is unique due to its specific substitution pattern on the quinoline ring, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.

Properties

Molecular Formula

C13H13NO3

Molecular Weight

231.25 g/mol

IUPAC Name

2-(7,8-dimethylquinolin-4-yl)oxyacetic acid

InChI

InChI=1S/C13H13NO3/c1-8-3-4-10-11(17-7-12(15)16)5-6-14-13(10)9(8)2/h3-6H,7H2,1-2H3,(H,15,16)

InChI Key

HXMYNFBWBOEAOY-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C2=NC=CC(=C2C=C1)OCC(=O)O)C

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.